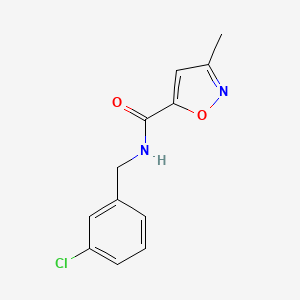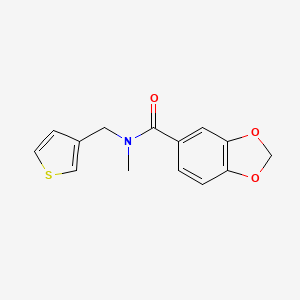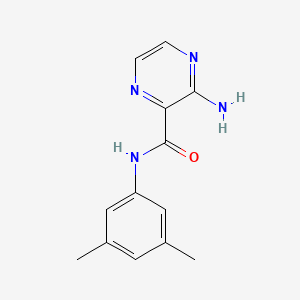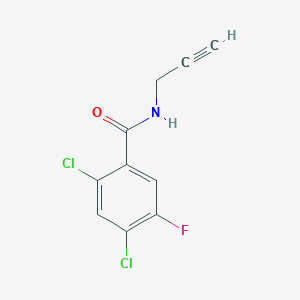
N~5~-(3-chlorobenzyl)-3-methyl-5-isoxazolecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~5~-(3-chlorobenzyl)-3-methyl-5-isoxazolecarboxamide, also known as CLIMAZOLE, is a synthetic compound that belongs to the class of imidazole antifungal agents. It is widely used in scientific research for its antifungal properties and has been found to have potential therapeutic applications in various diseases.
Wirkmechanismus
The mechanism of action of N~5~-(3-chlorobenzyl)-3-methyl-5-isoxazolecarboxamide is not fully understood. However, it is believed to inhibit the synthesis of ergosterol, a key component of fungal cell membranes. This leads to the disruption of the fungal cell membrane, which ultimately results in the death of the fungal cell.
Biochemical and Physiological Effects:
N~5~-(3-chlorobenzyl)-3-methyl-5-isoxazolecarboxamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in drug metabolism. N~5~-(3-chlorobenzyl)-3-methyl-5-isoxazolecarboxamide has also been found to have antioxidant and anti-inflammatory properties. In addition, N~5~-(3-chlorobenzyl)-3-methyl-5-isoxazolecarboxamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N~5~-(3-chlorobenzyl)-3-methyl-5-isoxazolecarboxamide in lab experiments is its broad-spectrum antifungal activity. It has been found to be effective against various fungi, which makes it a useful tool for studying fungal infections. However, one of the limitations of using N~5~-(3-chlorobenzyl)-3-methyl-5-isoxazolecarboxamide is its potential toxicity. It has been found to be toxic to certain cell types, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N~5~-(3-chlorobenzyl)-3-methyl-5-isoxazolecarboxamide. One area of research is the development of new derivatives of N~5~-(3-chlorobenzyl)-3-methyl-5-isoxazolecarboxamide with improved antifungal activity and reduced toxicity. Another area of research is the investigation of the potential therapeutic applications of N~5~-(3-chlorobenzyl)-3-methyl-5-isoxazolecarboxamide in various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. Furthermore, the mechanism of action of N~5~-(3-chlorobenzyl)-3-methyl-5-isoxazolecarboxamide needs to be further elucidated to better understand its antifungal properties and potential therapeutic applications.
Synthesemethoden
N~5~-(3-chlorobenzyl)-3-methyl-5-isoxazolecarboxamide can be synthesized by reacting 3-chlorobenzylamine with 3-methylisoxazole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by column chromatography to obtain pure N~5~-(3-chlorobenzyl)-3-methyl-5-isoxazolecarboxamide.
Wissenschaftliche Forschungsanwendungen
N~5~-(3-chlorobenzyl)-3-methyl-5-isoxazolecarboxamide has been extensively used in scientific research for its antifungal properties. It has been found to inhibit the growth of various fungi, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. N~5~-(3-chlorobenzyl)-3-methyl-5-isoxazolecarboxamide has also been studied for its potential therapeutic applications in various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-[(3-chlorophenyl)methyl]-3-methyl-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-8-5-11(17-15-8)12(16)14-7-9-3-2-4-10(13)6-9/h2-6H,7H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUENSUANWFUIKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NCC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-chlorophenyl)methyl]-3-methyl-1,2-oxazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(2-methylphenyl)ethyl]furan-2-carboxamide](/img/structure/B7465918.png)


![[2-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7465947.png)

![1-(2,4-Dichlorophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B7465972.png)
![4-chloro-3-[methyl(phenyl)sulfamoyl]-N-(2-methylquinolin-4-yl)benzamide](/img/structure/B7465984.png)
![Ethyl 1-[2-(4-methoxyphenoxy)acetyl]piperidine-4-carboxylate](/img/structure/B7465991.png)

![N-[3-(benzylmethylamino)propyl]-3-chlorobenzamide](/img/structure/B7466000.png)
![2-[(2,5-dioxoimidazolidin-1-yl)methyl]-N-(4-methylpyridin-2-yl)benzamide](/img/structure/B7466006.png)
